7-azidoheptane-1-sulfonyl chloride
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Overview
Description
7-azidoheptane-1-sulfonyl chloride: is an organic compound that contains both an azide group and a sulfonyl chloride group The azide group is known for its high reactivity and is often used in click chemistry, while the sulfonyl chloride group is a versatile functional group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-azidoheptane-1-sulfonyl chloride typically involves the reaction of 7-chloroheptane-1-sulfonyl chloride with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and careful handling due to the potential explosiveness of azides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Safety measures would be paramount due to the hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 7-azidoheptane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for the Huisgen 1,3-dipolar cycloaddition.
Major Products:
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Chemistry: 7-azidoheptane-1-sulfonyl chloride is used as a building block in organic synthesis.
Biology: In biological research, azides are used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules without interfering with biological processes .
Industry: In the materials science industry, azides are used to create polymers and other materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 7-azidoheptane-1-sulfonyl chloride primarily involves its azide and sulfonyl chloride groups. The azide group can participate in nucleophilic substitution and cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Comparison with Similar Compounds
7-azidoheptane: Similar structure but lacks the sulfonyl chloride group.
Heptane-1-sulfonyl chloride: Similar structure but lacks the azide group.
Other alkyl azides: Compounds with different alkyl chain lengths but containing the azide group.
Uniqueness: 7-azidoheptane-1-sulfonyl chloride is unique due to the presence of both the azide and sulfonyl chloride groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
7-azidoheptane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN3O2S/c8-14(12,13)7-5-3-1-2-4-6-10-11-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBJMTVNOSXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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